molecular formula C10H4BrF3N2O B13691621 5-Bromo-4-(2,4,5-trifluorophenyl)imidazole-2-carbaldehyde

5-Bromo-4-(2,4,5-trifluorophenyl)imidazole-2-carbaldehyde

Cat. No.: B13691621
M. Wt: 305.05 g/mol
InChI Key: CZXWTXWDBUGJLM-UHFFFAOYSA-N
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Description

5-Bromo-4-(2,4,5-trifluorophenyl)imidazole-2-carbaldehyde is a heterocyclic compound that features an imidazole ring substituted with bromine and trifluorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-4-(2,4,5-trifluorophenyl)imidazole-2-carbaldehyde typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . Another approach includes the reaction of imidamides with sulphoxonium ylides in the presence of trifluoroacetic acid .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using scalable catalysts, and ensuring the process is environmentally benign.

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-4-(2,4,5-trifluorophenyl)imidazole-2-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

    Reduction: The aldehyde group can be reduced to an alcohol.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: 5-Bromo-4-(2,4,5-trifluorophenyl)imidazole-2-carboxylic acid.

    Reduction: 5-Bromo-4-(2,4,5-trifluorophenyl)imidazole-2-methanol.

    Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Scientific Research Applications

5-Bromo-4-(2,4,5-trifluorophenyl)imidazole-2-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-4-(2,4,5-trifluorophenyl)imidazole-2-carbaldehyde depends on its application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The trifluorophenyl group can enhance the compound’s binding affinity and selectivity towards its molecular targets.

Comparison with Similar Compounds

Uniqueness: 5-Bromo-4-(2,4,5-trifluorophenyl)imidazole-2-carbaldehyde is unique due to the presence of both bromine and trifluorophenyl groups, which can significantly influence its chemical reactivity and biological activity. The trifluorophenyl group, in particular, can enhance the compound’s lipophilicity and metabolic stability, making it a valuable scaffold in drug design.

Properties

Molecular Formula

C10H4BrF3N2O

Molecular Weight

305.05 g/mol

IUPAC Name

5-bromo-4-(2,4,5-trifluorophenyl)-1H-imidazole-2-carbaldehyde

InChI

InChI=1S/C10H4BrF3N2O/c11-10-9(15-8(3-17)16-10)4-1-6(13)7(14)2-5(4)12/h1-3H,(H,15,16)

InChI Key

CZXWTXWDBUGJLM-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1F)F)F)C2=C(NC(=N2)C=O)Br

Origin of Product

United States

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